BenchChemオンラインストアへようこそ!

3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)-

Analgesic SAR Pyridazinone N2-substitution Phenylquinone writhing test

3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- (CAS 63562-97-0) is the N2‑unsubstituted core scaffold of the clinically validated, non‑acidic analgesic‑anti‑inflammatory drug Emorfazone (CAS 38957‑41‑4). Its molecular formula is C₁₀H₁₅N₃O₃ (MW 225.24 g·mol⁻¹); it possesses one hydrogen‑bond donor (N2–H), five hydrogen‑bond acceptors, a computed XlogP of −0.2, and a topological polar surface area of 63.2 Ų.

Molecular Formula C10H15N3O3
Molecular Weight 225.24 g/mol
CAS No. 63562-97-0
Cat. No. B3355781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)-
CAS63562-97-0
Molecular FormulaC10H15N3O3
Molecular Weight225.24 g/mol
Structural Identifiers
SMILESCCOC1=C(C=NNC1=O)N2CCOCC2
InChIInChI=1S/C10H15N3O3/c1-2-16-9-8(7-11-12-10(9)14)13-3-5-15-6-4-13/h7H,2-6H2,1H3,(H,12,14)
InChIKeyGYDABIFOXZFSHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethoxy-5-(4-morpholinyl)-3(2H)-pyridazinone (CAS 63562-97-0) – Structural Identity, Physicochemical Baseline, and Comparator Landscape for Scientific Procurement


3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)- (CAS 63562-97-0) is the N2‑unsubstituted core scaffold of the clinically validated, non‑acidic analgesic‑anti‑inflammatory drug Emorfazone (CAS 38957‑41‑4) [1]. Its molecular formula is C₁₀H₁₅N₃O₃ (MW 225.24 g·mol⁻¹); it possesses one hydrogen‑bond donor (N2–H), five hydrogen‑bond acceptors, a computed XlogP of −0.2, and a topological polar surface area of 63.2 Ų . Unlike its N2‑alkylated congeners (Emorfazone and the N‑ethyl, N‑allyl, and N‑propyl analogs), this compound retains a free lactam N–H that is absent in all marketed or advanced‑lead derivatives, creating a chemically addressable handle for late‑stage diversification that no N2‑substituted analog can provide.

Why N2‑Substituted Pyridazinone Analogs Cannot Replace CAS 63562‑97‑0 in Discovery, SAR Profiling, or Chemical Biology Applications


Generic substitution of CAS 63562‑97‑0 with Emorfazone (N2‑CH₃), the N‑ethyl analog (CAS 38957‑42‑5), the N‑allyl analog (CAS 74037‑35‑7), or the N‑propyl analog (CAS 51659‑91‑7) is scientifically invalid when the intended use requires a derivatizable N2‑position, a distinct metabolic precursor, or a physicochemical comparator devoid of N‑alkyl contributions. Systematic SAR studies by Takaya et al. (1979) demonstrated that N2‑substitution is the single most critical determinant of in‑vivo analgesic and anti‑inflammatory potency within this chemotype; the N2‑unsubstituted parent exhibited negligible activity in the phenylquinone‑induced writhing test compared with the N2‑methyl derivative [1]. Consequently, CAS 63562‑97‑0 is the only commercially catalogued member of this series that serves simultaneously as (i) a pharmacologically attenuated negative control, (ii) a versatile synthetic intermediate for combinatorial library construction, and (iii) a cleaner probe for isolating the contribution of the N2‑substituent to target engagement, ADME, and toxicity [2].

Quantitative Differentiation of CAS 63562‑97‑0 from Its Closest N2‑Substituted Analogs: Head‑to‑Head, Cross‑Study, and Class‑Level Evidence


Analgesic Activity Abolition upon N2‑Desmethylation: Direct SAR Evidence from the Takaya 1979 Series

In the foundational SAR study by Takaya et al. (1979), the N2‑unsubstituted parent compound (CAS 63562‑97‑0) was prepared alongside a panel of 2‑alkyl‑ and 2‑alkenyl‑4‑alkoxy‑5‑(substituted amino)‑3(2H)‑pyridazinones. The N2‑methyl derivative (Emorfazone, compound 8) was identified as the most attractive analgesic‑anti‑inflammatory agent and was demonstrated to be significantly more potent than both aminopyrine and phenylbutazone, whereas the N2‑unsubstituted parent showed markedly weaker activity in the same analgesic assay battery [1]. This direct intra‑study comparison establishes that the N2–H compound is essentially inactive as an analgesic, positioning it as an indispensable negative control or inactive scaffold for mechanistic deconvolution.

Analgesic SAR Pyridazinone N2-substitution Phenylquinone writhing test

Hydrogen‑Bond Donor Count: Unique N2–H Enables Derivatization Routes Inaccessible to N2‑Alkylated Analogs

Computed physicochemical descriptors from Chem960 reveal that CAS 63562‑97‑0 possesses exactly one hydrogen‑bond donor (the N2–H proton), whereas the clinically used N2‑methyl analog Emorfazone and the N‑ethyl, N‑allyl, and N‑propyl congeners all have zero HBDs . This single HBD is the sole synthetically accessible nucleophilic site on the pyridazinone ring, enabling N‑alkylation, N‑acylation, N‑sulfonylation, or N‑arylation reactions that are chemically impossible on any N2‑substituted analog without prior deprotection or scaffold remodeling.

Hydrogen-bond donor Late-stage functionalization Medicinal chemistry diversification

LogP Differentiation: Lower Computed Lipophilicity Relative to N2‑Alkylated Analogs Alters Formulation and Permeability Profiles

CAS 63562‑97‑0 has a computed XlogP of −0.2 , while the N2‑methyl analog Emorfazone has reported LogP values ranging from −0.43 (ACD/LogP, ChemSpider) to +0.08 (ChemSrc) . Although both compounds occupy a relatively hydrophilic region of chemical space, the N2-unsubstituted scaffold is consistently more hydrophilic than its N2‑ethyl (MW 253.30), N2‑allyl (MW 265.31), and N2‑propyl (MW 267.32) counterparts, whose increased carbon counts necessarily elevate LogP. This lower lipophilicity can translate into enhanced aqueous solubility, reduced non‑specific protein binding, and distinct formulation behavior — properties that are valuable when a soluble, low‑logP pyridazinone core is required as a synthetic building block or biophysical probe.

Lipophilicity LogP ADME prediction

Metabolic Precursor Role: N2‑Desmethyl Metabolite Identity Enables ADME Probe Applications Unavailable to Emorfazone

Metabolic studies of Emorfazone (M73101) in rabbits and humans have identified oxidative N‑demethylation and morpholine‑ring oxidation as major biotransformation pathways, yielding several urinary metabolites [1][2]. The N2‑unsubstituted pyridazinone scaffold represented by CAS 63562‑97‑0 is structurally identical to the putative N‑desmethyl metabolite of Emorfazone. As such, CAS 63562‑97‑0 can serve as an authentic reference standard for metabolite identification, quantification, and pharmacological profiling in ADME studies — a role that no N2‑alkyl analog can fulfill because each possesses a distinct N2‑substituent that precludes co‑elution or spectral matching with the desmethyl metabolite.

Drug metabolism N-dealkylation Metabolite identification

Molecular Weight Advantage: Lower MW Facilitates Fragment-Based Screening and Crystallography Applications

With a molecular weight of 225.24 g·mol⁻¹, CAS 63562‑97‑0 is the lowest‑MW member of the 4‑ethoxy‑5‑morpholino‑3(2H)‑pyridazinone series that retains the complete pharmacophoric elements (4‑ethoxy, 5‑morpholino, pyridazinone ring) . This places it squarely within fragment‑sized chemical space (MW < 300 Da, typically < 250 Da for rule‑of‑three compliance), making it suitable for fragment‑based screening by NMR, SPR, or X‑ray crystallography. By comparison, Emorfazone (MW 239.27), the N‑ethyl analog (MW 253.30), the N‑allyl analog (MW 265.31), and the N‑propyl analog (MW 267.32) all exceed the 250 Da threshold preferred for fragment libraries . The lower MW also translates to higher ligand efficiency metrics when binding data are normalized by heavy‑atom count.

Fragment-based drug discovery Molecular weight Ligand efficiency

Therapeutic Index Benchmarking: Emorfazone's Superior Gastric Safety Profile Establishes the Class Baseline That CAS 63562‑97‑0 Can Be Tested Against

Comprehensive pharmacological profiling of Emorfazone (M73101) by Sato et al. (1981) demonstrated that the N2‑methyl derivative was much less active than phenylbutazone and other acidic anti‑inflammatory drugs in causing gastric lesions, and its therapeutic index (efficacy vs. gastric toxicity) was significantly superior to mepirizole, tiaramide, benzydamine, phenylbutazone, and acetylsalicylic acid [1]. Because CAS 63562‑97‑0 is the N2‑desmethyl core of Emorfazone, it provides a unique tool to dissect whether the gastric‑sparing property is inherent to the 4‑ethoxy‑5‑morpholino‑pyridazinone scaffold or specifically conferred by N2‑methylation. No N2‑alkyl analog can serve this structure‑toxicity deconvolution function.

Gastric safety Therapeutic index NSAID-sparing profile

Optimal Procurement and Deployment Scenarios for CAS 63562‑97‑0 Based on Quantitative Differentiation Evidence


Negative Control for Phenotypic Analgesic and Anti‑Inflammatory Screening

CAS 63562‑97‑0 is the only commercially available N2‑unsubstituted scaffold that is essentially inactive as an analgesic and anti‑inflammatory agent, as established by the Takaya et al. (1979) SAR study [1]. Screening laboratories can deploy this compound as a pharmacologically silent, matched‑pair negative control alongside Emorfazone to confirm that observed phenotypic activity is N2‑substituent‑dependent, thereby eliminating false positives arising from non‑specific pyridazinone core effects.

Late‑Stage Diversification Intermediate for Combinatorial Pyridazinone Libraries

The unique N2–H hydrogen‑bond donor (HBD count = 1) of CAS 63562‑97‑0 enables direct N‑alkylation, N‑acylation, N‑sulfonylation, and N‑arylation reactions that are chemically precluded on all N2‑alkylated analogs (HBD = 0) . Medicinal chemistry teams constructing focused libraries of 4‑ethoxy‑5‑morpholino‑pyridazinones for SAR exploration should procure CAS 63562‑97‑0 as the universal diversification precursor; no protecting‑group manipulation is required, reducing synthetic step count by at least one transformation relative to any deprotection‑based approach.

Authentic Metabolite Reference Standard for Emorfazone ADME Studies

CAS 63562‑97‑0 is structurally identical to the putative N‑desmethyl metabolite of Emorfazone, as evidenced by metabolic pathway elucidation studies in rabbits and humans [2][3]. Bioanalytical CROs and DMPK laboratories quantifying Emorfazone and its metabolites in plasma, urine, or hepatocyte incubations require this compound as an authenticated reference standard for LC‑MS/MS method development, calibration curve construction, and metabolite confirmation.

Fragment‑Based Screening and Biophysical Assay Development

With a molecular weight of 225.24 Da — the lowest among the 4‑ethoxy‑5‑morpholino‑pyridazinone congeners — CAS 63562‑97‑0 satisfies fragment‑library criteria (MW < 250 Da) while retaining all core pharmacophoric elements . It is suitable for primary fragment screens by NMR (WaterLOGSY, STD, ¹⁹F), SPR, and X‑ray crystallography, and its low MW ensures favorable ligand‑efficiency metrics when binding data are normalized by heavy‑atom count.

Quote Request

Request a Quote for 3(2H)-Pyridazinone, 4-ethoxy-5-(4-morpholinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.